molecular formula C18H15FN2O3 B10813475 N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Cat. No.: B10813475
M. Wt: 326.3 g/mol
InChI Key: XOSOPCZEAHTCAG-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their therapeutic potential, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory treatments . This compound, with its unique structure, has garnered interest in various scientific research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide typically involves the condensation of 2-fluorobenzylamine with 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide involves the inhibition of key enzymes and pathways. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In cancer cells, it may interfere with cell cycle progression and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with broad biological activities.

    2-Phenylquinoline: Known for its anticancer properties.

    4-Hydroxyquinoline: Exhibits antimicrobial activity.

Uniqueness

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide stands out due to the presence of the fluorine atom, which enhances its biological activity and metabolic stability. This makes it a promising candidate for further drug development and research .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-21-14-9-5-3-7-12(14)16(22)15(18(21)24)17(23)20-10-11-6-2-4-8-13(11)19/h2-9,22H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSOPCZEAHTCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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